N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide
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Description
“N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide” is a complex organic compound. It contains a cyano group (-CN), a dimethylpropyl group (a propyl group with two methyl groups attached), an acetamide group (an acetyl group bound to an amide group), and a 5-methyl-1H-1,2,3,4-tetrazol-1-yl group (a tetrazole ring with a methyl group attached).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrazole ring, for instance, is a heterocyclic ring that includes four nitrogen atoms and one carbon atom.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The cyano group, for example, is susceptible to hydrolysis, reduction, and other transformations.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of a cyano group could increase the compound’s polarity.Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, many organic compounds with similar functional groups can be hazardous and should be handled with care.
Future Directions
Future research could focus on synthesizing this compound and studying its properties and potential applications. However, without more information, it’s difficult to predict specific future directions.
Please note that this is a general analysis based on the compound’s structure. For a more detailed and accurate analysis, specific experimental data and literature would be needed. If you have access to specific papers or data, feel free to provide them and I can help analyze further.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(5-methyltetrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-7(2)10(4,6-11)12-9(17)5-16-8(3)13-14-15-16/h7H,5H2,1-4H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHLKTAGXQCMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide |
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